4-(Hydroxymethyl)nicotinic acid
Overview
Description
Scientific Research Applications
Receptor Identification and Mechanism of Action
- Receptors for Nicotinic Acid: Nicotinic acid acts through G-protein-coupled receptors, specifically PUMA-G (mouse) and HM74 (human), expressed in adipose tissue. These receptors mediate the anti-lipolytic and lipid-lowering effects of nicotinic acid by reducing cyclic adenosine monophosphate (cAMP) levels in adipocytes (Tunaru et al., 2003).
- Molecular Identification of Receptors: The G protein-coupled receptor HM74A has been identified as a high-affinity receptor for nicotinic acid. This discovery has facilitated the development of superior drug molecules for dyslipidemia treatment (Wise et al., 2003).
Therapeutic Applications
- Herbicidal Activity: Derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown significant herbicidal activity against specific weeds, indicating potential for the development of new herbicides (Yu et al., 2021).
- Atherosclerosis Treatment: Nicotinic acid inhibits atherosclerosis progression in mice, potentially independently of its lipid-modifying effects. Its receptor, GPR109A, expressed in immune cells, may mediate these antiatherosclerotic effects (Lukasova et al., 2011).
Industrial Applications
- Industrial Production Methods: Ecological methods for the industrial production of nicotinic acid are being explored, focusing on reducing environmental impact and meeting the needs of green chemistry (Lisicki et al., 2022).
Future Directions
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPOZULSQYNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509117 | |
Record name | 4-(Hydroxymethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72726-63-7 | |
Record name | 4-(Hydroxymethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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